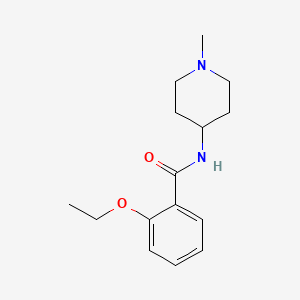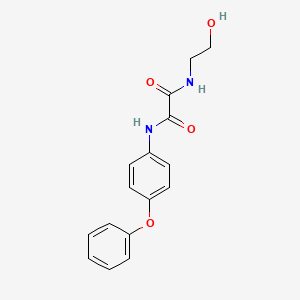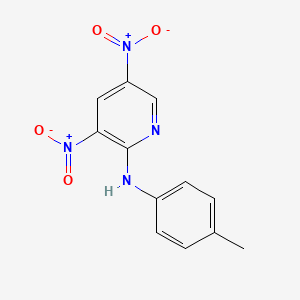
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide, also known as MTT, is a commonly used dye in scientific research. It is used to assess cell viability and proliferation in a variety of cell-based assays. MTT is a yellow tetrazolium salt that is reduced by living cells to form a purple formazan product.
Scientific Research Applications
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is widely used in cell-based assays to assess cell viability and proliferation. The assay is based on the ability of living cells to reduce 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells in the sample. This assay is commonly used in drug discovery, toxicity testing, and basic research.
Mechanism of Action
The mechanism of action of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is based on its reduction by living cells to form a purple formazan product. The reduction of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is mediated by mitochondrial dehydrogenases, which are present in living cells. The formazan product is insoluble in aqueous solutions and is trapped within the cells. The amount of formazan produced is proportional to the number of living cells in the sample.
Biochemical and Physiological Effects
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is not known to have any biochemical or physiological effects on living cells. It is a non-toxic dye that is widely used in cell-based assays.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is its simplicity and ease of use. The assay can be performed in a 96-well plate format and requires only a simple colorimetric readout. The assay is also relatively inexpensive compared to other cell viability assays. The main limitation of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is its lack of sensitivity. The assay is not suitable for detecting small changes in cell viability or proliferation. In addition, the assay is not suitable for use with certain cell types, such as those that do not have mitochondrial dehydrogenases.
Future Directions
There are several future directions for the use of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of more sensitive 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide-based assays. This could be achieved by modifying the dye structure or by using more sensitive detection methods. Another potential direction is the use of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide in combination with other assays to assess multiple aspects of cell function. Finally, 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide could be used in combination with other dyes to assess cell viability and proliferation in three-dimensional cell culture models.
Synthesis Methods
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 2-(4-thiazolyl)-2-aminoacetic acid with phosphorus pentachloride to form 2-(4-thiazolyl)-2-chloroacetic acid. The latter is then reacted with 2-aminoethanol to form 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide. The purity of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide can be improved by recrystallization from water.
properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.BrH/c10-9(12)5-11-6-13-8-4-2-1-3-7(8)11;/h1-4,6H,5H2,(H-,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQGECHIHFUWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-3-ium-3-yl)acetamide;bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)

